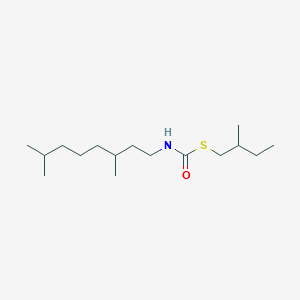![molecular formula C10H16O B14497405 1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one CAS No. 63025-81-0](/img/structure/B14497405.png)
1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound, specifically, features a cyclopentane ring with a propan-2-ylidene substituent and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isopropylideneacetone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclopentane ring.
Addition: The double bond in the propan-2-ylidene group can participate in addition reactions with halogens or hydrogen, forming saturated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one has diverse applications in scientific research, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate signaling pathways, leading to specific biological effects. For example, its derivatives may inhibit enzyme activities or alter cellular processes, contributing to their therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one can be compared with other cycloalkane derivatives, such as:
Cyclopentanone: A simpler cycloalkane with a ketone group, used as a precursor in organic synthesis.
Cyclohexanone: A six-membered ring analog with similar reactivity but different physical properties.
Propan-2-ylidene derivatives: Compounds with similar substituents but different ring structures, affecting their reactivity and applications.
Eigenschaften
CAS-Nummer |
63025-81-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(3-propan-2-ylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(6-9)8(3)11/h10H,4-6H2,1-3H3 |
InChI-Schlüssel |
QZHSUCSZBJSIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(C1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


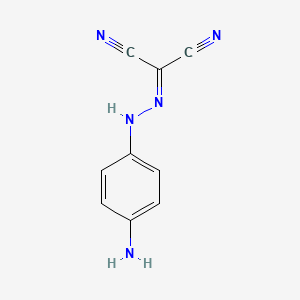
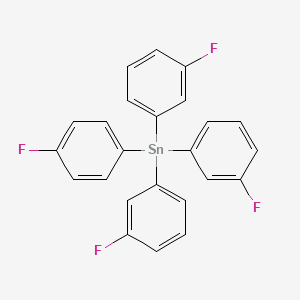
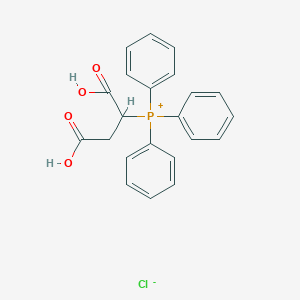
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
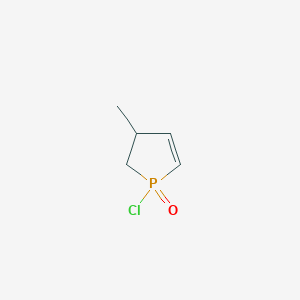


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

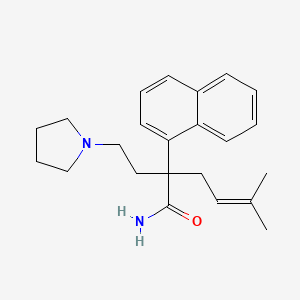

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
